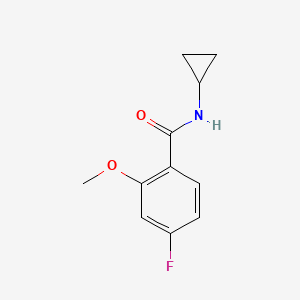

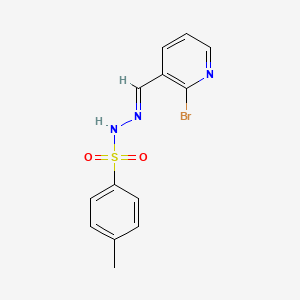

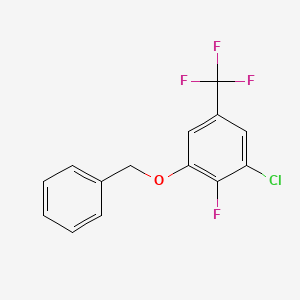

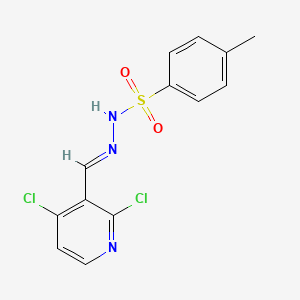

N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

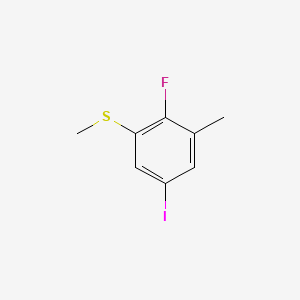

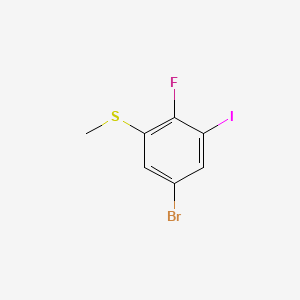

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the benzenesulfonohydrazide group would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The pyridine ring and the benzenesulfonohydrazide group could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is widely used in scientific research due to its versatility and its ability to inhibit enzymes. It has been used in the study of enzyme kinetics, protein folding, and as a substrate for various biochemical reactions. It has also been used to study the mechanism of action of various drugs and to study the effects of drugs on cells and tissues. Additionally, it has been used to study the structure and function of proteins, to study the mechanism of action of various drugs, and to study the effects of drugs on cells and tissues.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrimidines, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .

Mode of Action

It’s known that pyrimidines, which share structural similarities, undergo nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might interact with its targets in a similar manner.

Result of Action

Related compounds have shown cytotoxic activities against various cell lines . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might also exhibit similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide in laboratory experiments is its versatility. It can be used as an inhibitor of enzymes, as a reagent in organic synthesis, and as a substrate for various biochemical reactions. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous media. The main limitation of using this compound in laboratory experiments is its potential toxicity. It has been shown to be toxic to cells and tissues and should be used with caution.

Direcciones Futuras

The potential applications of N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are numerous and there are many possible future directions for research. These include further studies into its mechanism of action, its effects on proteins and other molecules, and its potential therapeutic applications. Additionally, further research into its synthesis and stability in aqueous media could lead to the development of more efficient and cost-effective synthesis methods. Finally, further studies into its potential toxicity could lead to the development of safer and more effective formulations.

Métodos De Síntesis

The synthesis of N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves the reaction of 2,4-dichloropyridine with 4-methylbenzenesulfonohydrazide. The reaction is typically carried out in an aqueous medium at temperatures between 80 to 90 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of >99%. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by filtration.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-(2,4-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(14)6-7-16-13(11)15/h2-8,18H,1H3/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVWHLQGFJWVAD-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.